

Application Notes and Protocols for Hantzsch Dihydropyridine Synthesis

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Compound of Interest

Compound Name: 2,4-Dihydroxypyridine

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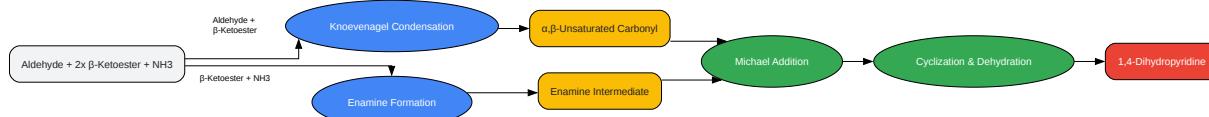
Introduction

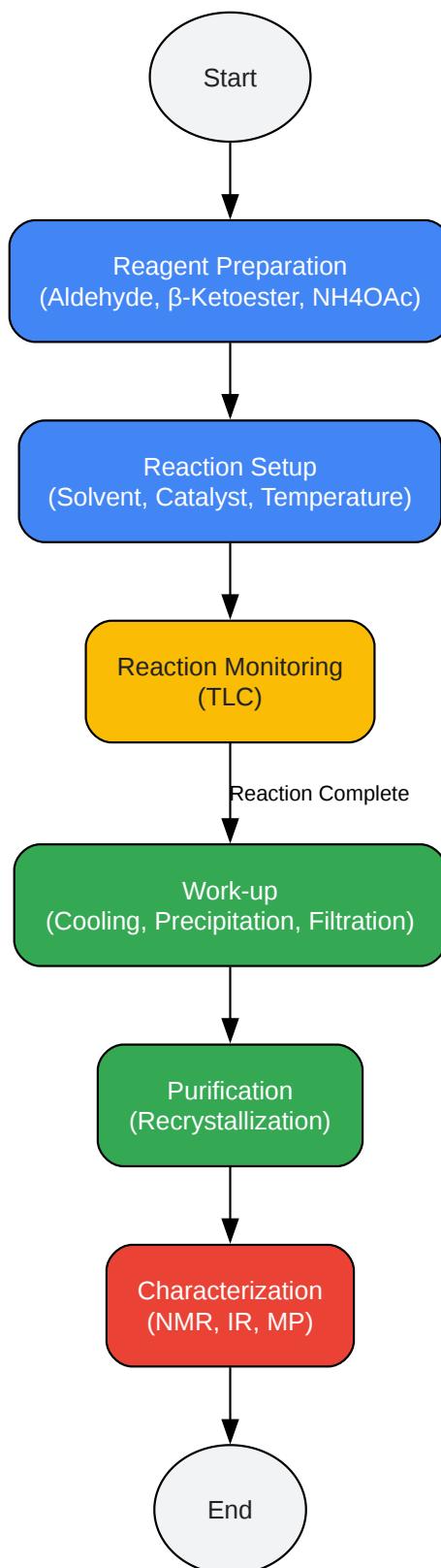
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs).^{[1][2][3]} These compounds are of significant pharmacological importance, with many derivatives commercialized as calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.^{[1][3][4][5][6]} Prominent examples of drugs synthesized via this method include nifedipine, amlodipine, and felodipine.^{[1][3][4]} The reaction typically involves the condensation of an aldehyde, two equivalents of a β -ketoester, and a nitrogen donor like ammonia or ammonium acetate.^{[1][7]} The resulting 1,4-DHP core can be subsequently oxidized to the corresponding pyridine derivative.^{[1][4][7]} This application note provides detailed experimental protocols for the Hantzsch synthesis, summarizes quantitative data from various synthetic approaches, and illustrates the underlying chemical transformations and experimental workflow.

Reaction Mechanism and Signaling Pathway

The mechanism of the Hantzsch dihydropyridine synthesis is understood to proceed through a series of key intermediates.^[1] Initially, one equivalent of the β -ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β -unsaturated carbonyl compound.^[4] Concurrently, a second equivalent of the β -ketoester reacts with ammonia to generate an enamine intermediate.^[4] The subsequent Michael addition of the enamine to the α,β -

unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[4]



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